(E)-4-(Benzyloxy)but-2-enal
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Overview
Description
(E)-4-(Benzyloxy)but-2-enal is an organic compound characterized by the presence of a benzyloxy group attached to a but-2-enal structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Benzyloxy)but-2-enal typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and but-2-enal.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the formation of the benzyloxy group.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Benzyloxy)but-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(E)-4-(Benzyloxy)but-2-enal has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-4-(Benzyloxy)but-2-enal exerts its effects involves interactions with molecular targets and pathways The benzyloxy group and the aldehyde functionality play crucial roles in its reactivity and interactions with other molecules
Comparison with Similar Compounds
Similar Compounds
(E)-4-benzyloxy-2-nitro-β-pyrrolidinostyrene: This compound shares the benzyloxy group but has different functional groups and structural features.
Other Benzyloxy Compounds: Compounds with benzyloxy groups attached to different carbon backbones can exhibit varying reactivity and applications.
Uniqueness
(E)-4-(Benzyloxy)but-2-enal is unique due to its specific combination of the benzyloxy group and the but-2-enal structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(E)-4-phenylmethoxybut-2-enal |
InChI |
InChI=1S/C11H12O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-8H,9-10H2/b5-4+ |
InChI Key |
NBGHOPTZIQWHKY-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC/C=C/C=O |
Canonical SMILES |
C1=CC=C(C=C1)COCC=CC=O |
Origin of Product |
United States |
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